![molecular formula C15H22N4O3S B2425630 1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea CAS No. 2034263-33-5](/img/structure/B2425630.png)
1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea
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Description
The compound contains a cyclopentyl group, which is a cyclic hydrocarbon group consisting of a ring of five carbon atoms . It also contains a 1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl group, which is a more complex structure that includes a thiadiazole ring (a ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms) with additional functional groups attached .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the thiadiazole ring and the various functional groups. The cyclopentyl group would add further complexity due to its cyclic structure .Scientific Research Applications
Synthesis and Characterization
Researchers have developed methodologies for the synthesis and characterization of various urea derivatives, including compounds with thiadiazole units, demonstrating their potential for further chemical and biological studies. For example, a study presented the synthesis, crystal structure, and bioactivities of N-(2,6-Difluorobenzoyl)-N'-[5-(Pyrid-4-yl)-1,3,4-Thiadiazol-2-yl]Urea, showcasing the importance of structural analysis in understanding compound interactions (Xinjian Song et al., 2008). Another study highlighted the synthesis of thiadiazole derivatives under microwave irradiation, emphasizing the efficiency of this method in producing urea derivatives with potential scientific applications (Kejian Li & Wenbin Chen, 2008).
Biological Activities
A number of studies have explored the antimicrobial and fungicidal properties of urea derivatives. For instance, compounds synthesized from thiadiazole and urea showed significant fungicidal activities against pathogens such as Rhizoctonia solani and Botrytis cinerea (Li-Qiao Shi, 2011). This highlights the potential of such compounds in agricultural and pharmaceutical applications to combat fungal infections.
Crystal Structure Analysis
Crystal structure analysis plays a crucial role in understanding the chemical behavior and interaction potential of compounds. Studies have detailed the crystal structures of various urea derivatives, providing insights into their molecular arrangements and the types of bonds that stabilize their structures. For example, research on the crystal structure of 1-(4-Bromobenzoyl)-3-[5-(E)-styryl-1,3,4-thiadiazol-2-yl]urea revealed how molecules are linked by hydrogen bonds and π-π interactions, which could influence their biological activity (S. Xin, 2006).
properties
IUPAC Name |
1-cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-10-8-13-14(19(3)23(21,22)18(13)2)9-12(10)17-15(20)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H2,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RONZAPJHDOTBMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)NC3CCCC3)N(S(=O)(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea |
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